Thiorphan-d5

Descripción

Significance of Stable Isotope Labeling in Pharmaceutical Science

Stable isotope labeling is a cornerstone technique in modern pharmaceutical research, providing indispensable tools for elucidating the complex behavior of drug molecules within biological systems musechem.com. By substituting naturally occurring atoms with their stable isotopic counterparts, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can precisely track and quantify molecules through various physiological processes alfa-chemistry.com. This methodology is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies musechem.comalfa-chemistry.commetsol.com. The ability to achieve increased sensitivity and specificity in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a key benefit, enabling the detection and quantification of analytes in complex biological matrices with high accuracy alfa-chemistry.comadesisinc.com. Furthermore, stable isotope-labeled compounds serve as internal standards in bioanalytical assays, compensating for matrix effects and ionization variability, thereby enhancing the reliability of quantitative measurements alfa-chemistry.com.

Overview of Deuterium Incorporation Strategies for Research Compounds

Deuterium, the stable isotope of hydrogen with one proton and one neutron, is frequently employed in pharmaceutical research due to its unique properties nih.govmusechem.com. Its incorporation into drug molecules, often through chemical synthesis, can subtly alter their physicochemical and pharmacokinetic profiles without drastically changing their biological activity nih.govspringernature.com. A primary advantage of deuterium labeling is its minimal impact on the kinetic isotope effect (KIE), meaning that the rate of metabolic processes involving C-D bonds is often only slightly different from those involving C-H bonds, allowing for predictable metabolic stability improvements nih.govmusechem.com. This strategy, sometimes referred to as a "deuterium switch," can lead to enhanced metabolic stability, altered drug distribution, and potentially reduced formation of undesirable metabolites nih.gov. Various synthetic strategies exist for deuterium incorporation, including direct C-H deuteration, isotopic exchange reactions, and the use of deuterated building blocks during synthesis, often aiming for high isotopic enrichment and purity vulcanchem.comacs.org.

Contextualizing Thiorphan-d5 within Isotopic Research Frameworks

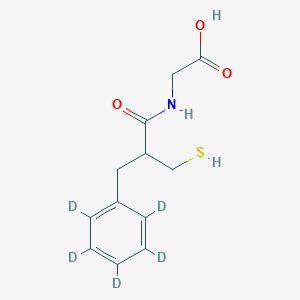

Thiorphan, chemically known as (2-mercaptomethyl-3-phenylpropanoyl)glycine, is a potent and selective inhibitor of neprilysin (NEP), a metalloendopeptidase involved in the degradation of various peptide hormones, including enkephalins biomol.comchemicalbook.commedchemexpress.comscbt.com. This compound is a specifically synthesized analog of Thiorphan where five hydrogen atoms have been replaced by deuterium atoms, typically on the phenyl ring vulcanchem.combiomol.comcaymanchem.com. This deuterated form is primarily utilized as a critical internal standard in quantitative bioanalytical assays, particularly for the precise measurement of Thiorphan or related compounds in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) biomol.comcaymanchem.comveeprho.commedchemexpress.com. The presence of the deuterium atoms allows this compound to be distinguished from unlabeled Thiorphan by its unique mass-to-charge ratio (m/z), thereby enabling accurate quantification even in complex biological matrices vulcanchem.com. Its application spans analytical method development, validation, and quality control in pharmaceutical research, contributing to studies in neuroscience, cardiovascular research, and drug metabolism vulcanchem.combiomol.comcaymanchem.comclearsynth.comaxios-research.com.

Propiedades

IUPAC Name |

2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Synthesis of Thiorphan-d5

Chemical Identity and Structure

Thiorphan-d5 is characterized by specific chemical identifiers and properties that facilitate its use in research:

| Property | Value | Source |

| Formal Name | (3-mercapto-2-((phenyl-d₅)methyl)propanoyl)glycine | biomol.com, caymanchem.com |

| CAS Number | 2183240-70-0 | biomol.com, caymanchem.com |

| Molecular Formula | C₁₂H₁₀D₅NO₃S | biomol.com, caymanchem.com |

| Molecular Weight | 258.3 g/mol | biomol.com, caymanchem.com |

| Deuterium Substitution | Five positions on the phenyl ring | vulcanchem.com, biomol.com |

| Purity | ≥99% deuterated forms (d₁-d₅) | biomol.com, caymanchem.com |

| Solubility | DMSO: soluble, Methanol: soluble | biomol.com, caymanchem.com |

The deuteration at specific positions, particularly on the phenyl ring, is designed to provide a distinct mass shift (Δm/z = 5) from the unlabeled compound, which is crucial for its function as an internal standard in mass spectrometry vulcanchem.com.

Methodologies in Liquid Chromatography-Mass Spectrometry (LC-MS)

Synthesis and Isotopic Enrichment

The synthesis of this compound typically involves the derivatization of Thiorphan, incorporating deuterium at specific stages of the process vulcanchem.comgoogle.com. A common approach includes protecting the reactive sulfhydryl group of Thiorphan and then reacting it with a deuterated precursor, such as 2-bromo-3'-methoxyacetophenone-d₅, under controlled alkaline conditions to form a stable thioether linkage vulcanchem.com. Isotopic enrichment is further ensured by using deuterated reagents, like D₂O or CD₃OD, during purification steps, aiming for a high isotopic purity, often exceeding 98% vulcanchem.com. Chromatographic refinement, typically using reverse-phase High-Performance Liquid Chromatography (HPLC), is employed to achieve high chemical purity, often above 99.5% vulcanchem.com. Critical reaction parameters, such as pH control and temperature maintenance, are maintained to prevent degradation or racemization of the molecule vulcanchem.com.

Elucidation of Thiorphan's Enzymatic and Biochemical Mechanisms Through Research Probes

Investigations into Neutral Endopeptidase (NEP) Inhibition

Neutral Endopeptidase (NEP) is a ubiquitous zinc-dependent metalloendopeptidase responsible for the degradation of a wide range of biologically active peptides, including enkephalins, atrial natriuretic peptide (ANP), and bradykinin bioline.org.brahajournals.org. Thiorphan has emerged as a key pharmacological tool for studying NEP's function due to its potent and selective inhibitory properties.

Determination of Inhibitory Potency and Affinity (IC50, Ki)

Thiorphan exhibits significant potency in inhibiting NEP activity. Studies have reported its IC50 value against NEP to be as low as 6.9 nM selleckchem.comselleckchem.commedchemexpress.commedchemexpress.com, and in some instances, 0.007 µM caymanchem.comsanbio.nlbiomol.comnetascientific.com. As the active metabolite of racecadotril, Thiorphan also demonstrates potent inhibition of purified mouse brain NEP with reported Ki values around 6.1 nM medchemexpress.commedchemexpress.com. These low nanomolar values underscore Thiorphan's high affinity for NEP, making it an effective agent for blocking NEP-mediated peptide degradation in various biological contexts.

Table 1: Inhibitory Potency of Thiorphan Against NEP

| Enzyme | Inhibitory Value | Reference Values |

| Neprilysin (NEP) | IC50 | 6.9 nM selleckchem.comselleckchem.commedchemexpress.commedchemexpress.com |

| Neprilysin (NEP) | IC50 | 0.007 µM caymanchem.comsanbio.nlbiomol.comnetascientific.com |

| Neprilysin (NEP) | Ki | 6.1 nM medchemexpress.commedchemexpress.com |

Selective Inhibition Profiles against Related Peptidases (e.g., NEP2, ACE, ECE1)

A critical aspect of Thiorphan's utility as a research probe is its selectivity for NEP over other related peptidases. This selectivity ensures that observed effects are primarily attributable to NEP inhibition rather than off-target interactions. Thiorphan demonstrates a favorable selectivity profile, showing significantly less potent inhibition against enzymes such as NEP2, Angiotensin-Converting Enzyme (ACE), and Endothelin-Converting Enzyme 1 (ECE1).

Table 2: Selectivity Profile of Thiorphan Against Related Peptidases

| Enzyme | Inhibitory Value | Value | Reference Values |

| Neprilysin (NEP) | IC50 | 6.9 nM | selleckchem.comselleckchem.commedchemexpress.commedchemexpress.com |

| NEP2 | IC50 | 22 µM | caymanchem.comsanbio.nlbiomol.comnetascientific.com |

| Angiotensin-Converting Enzyme (ACE) | Ki | >0.1 µM | caymanchem.comsanbio.nlbiomol.comnetascientific.com |

| Angiotensin-Converting Enzyme (ACE) | IC50 | 10.2 µM | acs.org |

| Endothelin-Converting Enzyme 1 (ECE1) | Ki | >10 µM | caymanchem.comsanbio.nlbiomol.comnetascientific.com |

These data indicate that Thiorphan is a highly selective inhibitor of NEP, with orders of magnitude lower potency against NEP2, ACE, and ECE1. This selectivity is crucial for attributing its observed biological effects to the inhibition of NEP pathways caymanchem.comacs.org.

Impact on Endogenous Peptidic Systems

By inhibiting NEP, Thiorphan influences the levels and activity of several endogenous peptides, thereby modulating critical physiological pathways.

Modulation of Enkephalinergic Transmission

Thiorphan is a potent inhibitor of enkephalinase, an enzyme that rapidly metabolizes enkephalins, which are endogenous opioid peptides frontiersin.orgnih.govnih.govresearchgate.net. By preventing the breakdown of enkephalins, Thiorphan increases their extracellular levels and enhances enkephalinergic signaling medchemexpress.comfrontiersin.orgnih.govresearchgate.net. This modulation of enkephalinergic transmission is associated with antinociceptive (pain-relieving) effects, as Thiorphan itself displays antinociceptive activity that can be blocked by naloxone, an opioid receptor antagonist selleckchem.comnih.gov. Furthermore, Thiorphan has been shown to potentiate amphetamine-stimulated dopamine release in the striatum by increasing endogenous enkephalins, highlighting its role in modulating reward-related neurochemical pathways frontiersin.orgnih.gov.

Influence on Other Substrate Peptides (e.g., Bradykinin, Atrial Natriuretic Peptide)

NEP is also a key enzyme in the degradation of other vasoactive peptides, including bradykinin and atrial natriuretic peptide (ANP) bioline.org.brahajournals.orgjacc.org. Thiorphan's inhibition of NEP leads to increased levels and prolonged activity of these peptides.

Bradykinin: Thiorphan has been observed to enhance bradykinin-induced relaxation in isolated porcine coronary artery rings, particularly under hypoxic conditions caymanchem.comsanbio.nlbiomol.comnetascientific.comresearchgate.net. This effect suggests that Thiorphan can potentiate the vasodilatory actions of bradykinin. Studies also indicate that Thiorphan can potentiate the renal actions of ANP through a mechanism that may involve the accumulation of bradykinin, as this potentiation is abolished by a specific bradykinin receptor antagonist nih.gov. Bradykinin is known to be a substrate for NEP bioline.org.brahajournals.orgjacc.org.

Atrial Natriuretic Peptide (ANP): As a primary substrate for NEP, ANP levels are significantly affected by NEP inhibition nih.govabcheartfailure.org. Thiorphan, along with other NEP inhibitors, has been shown to increase circulating ANP concentrations in humans and induce natriuresis (increased sodium excretion) ahajournals.orgabcheartfailure.org. This augmentation of ANP activity is consistent with NEP's role in terminating the biological action of ANP, and its inhibition by Thiorphan extends ANP's effects nih.govabcheartfailure.org. Thiorphan's ability to potentiate the renal actions of ANP further supports its role in modulating natriuretic peptide systems nih.gov.

In addition to enkephalins, bradykinin, and ANP, NEP also degrades other peptides such as Substance P (SP) and neurokinin A (NKA), and to a lesser extent, endothelin-1 bioline.org.brahajournals.orgmedchemexpress.comjacc.org. By inhibiting NEP, Thiorphan influences the metabolism and activity of these peptides, contributing to its diverse biochemical effects.

Compound List:

Thiorphan-d5

Thiorphan

Neutral Endopeptidase (NEP)

NEP2

Angiotensin-Converting Enzyme (ACE)

Endothelin-Converting Enzyme 1 (ECE1)

Enkephalins (Met-enkephalin, Leu-enkephalin)

Bradykinin

Atrial Natriuretic Peptide (ANP)

Substance P (SP)

Neurokinin A (NKA)

Neurobiological and Metabolic Pathways Implicated by Thiorphan Activity

Thiorphan is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as enkephalinase frontiersin.orgdrugbank.commedchemexpress.commedchemexpress.com. NEP is a metalloendopeptidase responsible for the degradation of a variety of bioactive peptides, including enkephalins, natriuretic peptides (like ANP and BNP), substance P, and bradykinin frontiersin.orgdrugbank.comnih.govnih.gov. By inhibiting NEP, Thiorphan increases the levels and prolongs the biological activity of these peptides, thereby influencing numerous physiological processes. This compound, a deuterated analog of Thiorphan, serves as an indispensable research probe. Its primary application lies in quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), where it functions as an internal standard. This allows for precise measurement of Thiorphan concentrations in biological matrices, facilitating in-depth studies of its pharmacokinetic profiles and its intricate effects on neurobiological and metabolic pathways veeprho.comcaymanchem.comresearchgate.net.

Central Nervous System Modulations in Research Models

Thiorphan's inhibition of NEP within the central nervous system (CNS) leads to an increase in the endogenous levels of enkephalins, which are opioid peptides known to modulate pain perception, mood, and various neurological functions drugbank.comnih.govescholarship.org. Research models have been instrumental in delineating these CNS effects.

Research Findings:

Antinociception: In animal studies, Thiorphan has demonstrated antinociceptive (pain-reducing) properties. This analgesic effect is significantly attenuated by naloxone, an opioid receptor antagonist, underscoring the involvement of the endogenous opioid system in Thiorphan's action nih.gov.

Neuroprotection: Thiorphan exhibits neuroprotective capabilities in models of neonatal brain injury. When administered to newborn mice subjected to excitotoxic insults (e.g., ibotenate), Thiorphan significantly reduced cortical lesions and markers of cellular damage like caspase-3 cleavage nih.govoup.com. This protective effect is attributed to Thiorphan's ability to prevent the degradation of neuropeptides such as Substance P (SP) and Neurokinin A (NKA), which are substrates of NEP nih.govoup.comresearchgate.net. In vitro studies confirmed Thiorphan's capacity to preserve SP from degradation by cultured neurons researchgate.net.

Cognitive Function: Some research indicates that Thiorphan administration in rats may lead to impairments in reference memory, as observed in behavioral tests such as the Morris water maze caymanchem.com.

CNS Distribution: Experimental evidence suggests that Thiorphan, when introduced into specific brain regions, can distribute to other areas of the brain, confirming its activity within the CNS escholarship.org.

Role of this compound: this compound is crucial for accurately quantifying Thiorphan levels in CNS tissues and cerebrospinal fluid. This precision is vital for establishing dose-response relationships and correlating Thiorphan concentrations with observed neurobiological modulations caymanchem.com.

Peripheral Biochemical System Interactions

Beyond the CNS, Thiorphan's inhibition of NEP profoundly impacts peripheral biochemical systems by altering the metabolism of various vasoactive and regulatory peptides. Key targets include natriuretic peptides (ANP, BNP) and bradykinin, as well as endothelin-1 frontiersin.orgnih.govnih.govresearchgate.net.

Research Findings:

Cardiovascular and Renal Physiology:

Thiorphan has demonstrated effects on renal function, notably increasing urinary sodium excretion in cirrhotic rats. This suggests a direct action within the kidney, potentially mediated by alterations in intrarenal peptide signaling nih.gov.

The compound potentiates the effects of Atrial Natriuretic Peptide (ANP). Administration of Thiorphan during ANP infusion led to increased plasma ANP concentrations and enhanced diuretic and natriuretic responses, indicating that Thiorphan inhibits the degradation of ANP, thereby prolonging its action nih.gov.

In vascular studies, Thiorphan was shown to enhance bradykinin-induced relaxation of porcine coronary arteries, particularly under hypoxic conditions, suggesting a role in modulating vascular tone through peptide metabolism oup.comnih.gov.

In mice, Thiorphan administration resulted in a reduction of mean arterial blood pressure and amplified the hypotensive effects of certain nociceptin fragments, pointing to its influence on cardiovascular regulation via peptide pathways ahajournals.org.

In a rat model of myocardial ischemia-reperfusion injury, a combination therapy involving Thiorphan and irbesartan improved cardiac function, potentially by enhancing mitochondrial activity and reducing oxidative stress researchgate.net.

Gastrointestinal Function: As the active metabolite of the antidiarrheal drug racecadotril, Thiorphan increases enkephalin levels, which in turn reduce intestinal hypersecretion researchgate.net. It has also been observed to reduce gastric acid output when administered centrally caymanchem.com.

Hematopoiesis: Studies have indicated that Thiorphan can modulate the proliferation and differentiation of hematopoietic cells within bone marrow cultures researchgate.net.

Role of this compound: this compound serves as a critical internal standard for the precise quantification of Thiorphan in peripheral biological fluids, such as plasma veeprho.comcaymanchem.comresearchgate.net. This is essential for pharmacokinetic studies, enabling researchers to understand the systemic exposure of Thiorphan and its distribution, which is fundamental to elucidating its effects on peripheral metabolic pathways. For instance, validated LC-MS/MS methods employing this compound are routinely used in bioequivalence and pharmacokinetic studies involving Thiorphan researchgate.net.

Data Tables:

Table 1: Thiorphan's Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50/Ki Value | Reference |

| Neutral Endopeptidase (NEP) | Inhibitor | 0.4–9 nM | frontiersin.org |

| Neutral Endopeptidase (NEP) | Inhibitor | 6.9 nM | medchemexpress.commedchemexpress.com |

| Neutral Endopeptidase (NEP) | Inhibitor | 3.5 nM (Ki) | pnas.org |

| Neutral Endopeptidase (NEP) | Inhibitor | 6.1 nM (Ki) | frontiersin.org |

| Angiotensin-Converting Enzyme (ACE) | Inhibitor | 140 nM (Ki) | pnas.org |

| NEP2 | Inhibitor | >10 µM | caymanchem.com |

Table 2: Neuroprotective Effects of Thiorphan in Neonatal Mouse Models

| Effect Measured | Treatment Condition | Result | Reference |

| Reduction in Cortical Lesions | Thiorphan (i.p.) vs. Ibotenate | Up to 57% reduction | nih.govoup.com |

| Reduction in Cortical Caspase-3 Cleavage | Thiorphan administration | Up to 59% reduction | nih.govoup.com |

| Impairment in Reference Memory | Thiorphan administration (in rats) | Observed in Morris water maze | caymanchem.com |

Table 3: Peripheral Biochemical System Interactions of Thiorphan

| System/Pathway Affected | Specific Effect | Model/Condition | Reference |

| Renal Function | Increased urinary sodium excretion | Cirrhotic rats | nih.gov |

| Renal Function | Potentiated diuretic and natriuretic activity of ANP | Anesthetized rats | nih.gov |

| Vascular Tone (Coronary Artery) | Enhanced bradykinin-induced relaxation (under hypoxic conditions) | Porcine coronary artery rings | oup.comnih.gov |

| Cardiovascular System | Reduced mean blood pressure (-10±1 mm Hg) | Mice | ahajournals.org |

| Cardiovascular System | Enhanced hypotensive and bradycardic effects of Nociceptin fragments | Mice | ahajournals.org |

| Cardiac Function | Improved function in ischemia-reperfusion injury (in combination with irbesartan) | Rat model | researchgate.net |

| Gastric Acid Secretion | Reduced output (when administered intracerebroventricularly) | Rats | caymanchem.com |

Investigation of Metabolic Fate and Biotransformation Using Deuterium-labeled Thiorphan

Analysis of Thiorphan Metabolic Pathways

Thiorphan undergoes extensive metabolism, primarily in the liver, yielding both active and inactive products. The understanding of these pathways is critical for comprehending its pharmacological effects and disposition.

Identification of Primary and Secondary Metabolites

Upon administration, racecadotril, a prodrug, is rapidly converted to its active metabolite, thiorphan wikipedia.orgresearchgate.net. Thiorphan itself is further metabolized into inactive compounds. Key identified inactive metabolites include the sulfoxide of S-methylthiorphan, S-methyl thiorphan, 2-methanesulfinylmethyl propionic acid, and 2-methylsulfanylmethyl propionic acid e-lactancia.orghpra.ie. These transformations are primarily mediated by cytochrome P450 enzymes in the liver researchgate.netfrontiersin.org. While S-acetylthiorphan is also recognized as an active metabolite of racecadotril, thiorphan is considered the primary active form responsible for the bulk of enkephalinase inhibition nih.govwikipedia.orgresearchgate.net.

Table 1: Identified Metabolites of Thiorphan

| Metabolite Type | Metabolite Name | Description |

| Active Metabolite | Thiorphan | Primary active metabolite, potent NEP inhibitor. |

| Active Metabolite | S-acetylthiorphan | Moderately active metabolite of racecadotril. |

| Inactive Metabolite | Sulfoxide of S-methylthiorphan | Further metabolized product. |

| Inactive Metabolite | S-methyl thiorphan | Further metabolized product. |

| Inactive Metabolite | 2-methanesulfinylmethyl propionic acid | Further metabolized product. |

| Inactive Metabolite | 2-methylsulfanylmethyl propionic acid | Further metabolized product. |

Enzymatic Systems Involved in Thiorphan Biotransformation

The biotransformation of thiorphan is largely orchestrated by hepatic enzymatic systems, with cytochrome P450 (CYP) enzymes playing a significant role in its metabolism researchgate.netfrontiersin.org. These enzymes facilitate the conversion of thiorphan into its less active or inactive metabolites, such as the methyl thioether and methyl sulfoxide derivatives wikipedia.org. Research indicates that thiorphan does not induce or inhibit major CYP enzyme isoforms to a clinically relevant extent nih.gove-lactancia.orgdhgpharma.com.vn.

Contribution of Gut Microbiome to Thiorphan Metabolism

The human gut microbiome can significantly influence drug metabolism, and this includes compounds like racecadotril and its metabolites nih.govresearchgate.net. Studies have shown that certain probiotics, such as Lacticaseibacillus casei Zhang (LCZ), can metabolize racecadotril into its active products, S-acetylthiorphan and thiorphan nih.govresearchgate.net. This microbial transformation can vary on an individual basis, depending on the specific composition of a person's gut microbiome, highlighting a personalized aspect of drug metabolism nih.gov. While direct studies on the gut microbiome's role in metabolizing thiorphan itself are less detailed in the provided search results, the metabolism of its prodrug, racecadotril, by gut bacteria is established.

Tracing of Thiorphan and its Metabolites in Biological Systems through Isotopic Labeling

Stable isotope-labeled compounds, such as Thiorphan-d5, are invaluable tools for tracing and quantifying thiorphan and its metabolites in biological samples veeprho.commedchemexpress.com. The incorporation of deuterium (a stable isotope of hydrogen) into the thiorphan molecule enhances the accuracy of analytical techniques like mass spectrometry and liquid chromatography veeprho.com. This precise quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and detailed metabolic research, allowing scientists to follow the compound's journey and transformation within the body veeprho.commedchemexpress.com. Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs medchemexpress.commedchemexpress.com.

Compound List

this compound

Thiorphan

Racecadotril

S-acetylthiorphan

Sulfoxide of S-methylthiorphan

S-methyl thiorphan

2-methanesulfinylmethyl propionic acid

2-methylsulfanylmethyl propionic acid

Synthetic Chemistry and Analog Development for Thiorphan-d5 Research

Methods for Deuterium Incorporation into Thiorphan Scaffolds

The synthesis of deuterated analogs, such as Thiorphan-d5, is essential for quantitative analysis, particularly in mass spectrometry-based assays, and for studying metabolic pathways. This compound specifically refers to a thiorphan molecule where deuterium atoms have been incorporated into the phenyl ring, resulting in the formal name (3-mercapto-2-((phenyl-d5)methyl)propanoyl)glycine caymanchem.combiomol.comdaicelpharmastandards.com.

Several synthetic routes have been described for preparing deuterium-labeled thiorphan. A key method involves catalytic deuteration using deuterium gas (D₂) in the presence of a metal catalyst, such as palladium or platinum google.com. This process can be applied to precursor molecules containing suitable functional groups, such as halides, which are then replaced by deuterium atoms google.comgoogle.com. For instance, a patent describes reacting a compound with a halo-substituted benzyl group with D₂ gas and a catalyst to achieve deuteration at the benzylic position or within the aromatic ring google.com.

Another strategy involves the use of deuterated building blocks. For example, deuterated phenylacetic acid derivatives or related synthons can be employed in the multi-step synthesis of thiorphan, ensuring the deuterium atoms are precisely located on the phenyl ring caymanchem.comgoogle.com. The purity of deuterium incorporation is typically assessed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with this compound preparations often achieving high isotopic purity, for example, greater than 98% atom D bocsci.com or ≥99% deuterated forms (d1-d5) caymanchem.com.

Table 1: Deuterium Incorporation and Purity for this compound

| Compound Name | Deuteration Site | Purity (Atom D) | Purity (HPLC) | CAS Number |

| This compound | Phenyl ring | ≥98% | ≥95% | 2183240-70-0 |

| This compound | Phenyl ring | ≥99% (d1-d5) | N/A | 2183240-70-0 |

Design and Synthesis of Retro-Inverso Thiorphan Derivatives for Specificity Studies

Structural modifications of thiorphan have led to the development of analogs with altered properties, including enhanced specificity. Retro-thiorphan is a notable example, characterized by a retro-inverso modification of the amide bond within the thiorphan structure nih.govebi.ac.uknih.gov. This structural alteration involves reversing the direction of the peptide bond and inverting the stereochemistry of the amino acid residue.

The synthesis of retro-thiorphan and its derivatives presents unique challenges, often requiring stereospecific synthetic routes and advanced separation techniques, such as high-performance liquid chromatography (HPLC), to isolate specific isomers nih.govmdpi.com. Research has demonstrated that while retro-thiorphan retains potent inhibitory activity against neprilysin (NEP), comparable to thiorphan itself (e.g., Ki ≈ 2.3 nM for retro-thiorphan vs. 4.7 nM for thiorphan) ebi.ac.uk, it exhibits significantly improved selectivity. Specifically, retro-thiorphan shows greatly reduced inhibition of angiotensin-converting enzyme (ACE) (Ki > 10 µM) compared to thiorphan (Ki ≈ 150 nM) ebi.ac.uknih.gov. This enhanced selectivity is attributed to differences in the conformational behavior and stereochemical interactions at the enzyme's active site nih.govnih.gov.

Further synthetic efforts have focused on creating novel retro-inverso peptidomimetics, including fluorinated analogs, utilizing strategies such as diastereoselective catalytic reduction of enamine intermediates and employing flow chemistry techniques for more efficient synthesis mdpi.comresearchgate.net. These studies aim to explore structure-activity relationships and develop highly specific enzyme inhibitors.

Q & A

Q. What is the role of Thiorphan-d5 in analytical method validation (AMV) for pharmaceutical research?

this compound is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Method validation requires assessing specificity, linearity, accuracy, precision, and robustness following guidelines like ICH Q2(R1). This compound compensates for matrix effects and instrumental variability by providing a stable isotopic reference, ensuring reliable calibration curves and reproducibility .

Q. How does this compound ensure traceability to pharmacopeial standards (e.g., USP/EP) in quality control (QC)?

this compound is synthesized with certified purity and isotopic enrichment (>98% D), enabling direct comparison with pharmacopeial reference materials. Researchers must validate its stability under storage conditions (e.g., -20°C, desiccated) and verify batch-to-batch consistency via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Cross-laboratory studies using standardized protocols are recommended to confirm compliance .

Q. What experimental parameters should be prioritized when integrating this compound into LC-MS workflows?

Key parameters include:

- Chromatographic separation : Optimize column chemistry (e.g., C18 vs. HILIC) to resolve this compound from its non-deuterated analog and matrix interferents.

- Ionization settings : Adjust electrospray ionization (ESI) voltage and source temperature to minimize in-source fragmentation.

- Mass transitions : Select unique precursor-to-product ion transitions (e.g., m/z 335 → 188 for this compound) to avoid cross-talk .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound as an internal standard?

Contradictions may arise from isotopic interference or matrix effects. To address this:

- Perform post-column infusion studies to identify ion suppression/enhancement zones.

- Validate method specificity using blank matrices from diverse biological sources (e.g., plasma vs. cerebrospinal fluid).

- Apply cross-validation with alternative internal standards (e.g., structural analogs) to confirm accuracy .

Q. What experimental design principles minimize bias in this compound-based metabolite quantification?

Use a randomized block design to account for batch effects in sample preparation and instrument drift. Incorporate:

Q. What strategies optimize this compound stability in long-term pharmacokinetic studies?

Stability studies should evaluate:

Q. How can researchers validate the absence of deuterium isotope effects in this compound applications?

Deuterium isotope effects (DIEs) may alter retention times or ionization efficiency. Mitigation strategies include:

- Co-elution tests : Compare retention times of this compound and non-deuterated Thiorphan under identical LC conditions.

- Ion ratio monitoring : Ensure consistent ratios of quantifier/qualifier ions across calibration levels.

- Theoretical modeling : Use software (e.g., MassHunter) to predict and correct for DIEs .

Methodological Frameworks

What criteria (e.g., FINER) ensure rigor in this compound-related research questions?

Apply the FINER framework :

- Feasible : Ensure access to HRMS/NMR infrastructure and validated reference materials.

- Interesting : Explore novel applications (e.g., this compound in neuropeptide degradation studies).

- Novel : Investigate understudied matrices (e.g., synovial fluid).

- Ethical : Adhere to data integrity standards (e.g., ALCOA+ principles for traceability).

- Relevant : Align with regulatory requirements for ANDA submissions .

Q. How can PICOT/PEO frameworks structure hypotheses for this compound method optimization?

Example using PICOT :

- Population : Pharmaceutical formulations containing Thiorphan.

- Intervention : LC-MS with this compound as an internal standard.

- Comparison : Non-deuterated internal standards.

- Outcome : Improved inter-day precision (%RSD < 5%).

- Time : 6-month method robustness testing .

Data Management & Reproducibility

Q. What documentation standards are critical for publishing this compound-based methods?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental details : Report synthesis pathways, purification steps, and characterization data (e.g., NMR shifts, HRMS spectra).

- Data deposition : Share raw LC-MS/MS files in repositories like MetaboLights.

- Supporting information : Include validation parameters (LOQ, LOD) and stability profiles .

Q. How can multi-laboratory studies enhance the credibility of this compound applications?

Implement consensus protocols for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.